molecular formula C19H19N3O4 B2660539 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 891117-66-1

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2660539
CAS No.: 891117-66-1
M. Wt: 353.378
InChI Key: POQDEOHXQLSDIL-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic small molecule built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a 2,5-dimethylphenyl substituent on the oxadiazole ring, a moiety frequently explored in the development of novel antimicrobial agents targeting multidrug-resistant pathogens . The molecule is further functionalized with a 3,5-dimethoxybenzamide group, contributing to its overall physicochemical profile and potential for target binding. The 1,3,4-oxadiazole scaffold is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance drug-like properties such as metabolic stability and membrane permeability . Compounds based on this structure have demonstrated a broad spectrum of pharmacological activities in research settings, including potent anticancer effects through mechanisms like the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, structural analogs, particularly those bearing a 2,5-dimethylphenyl group, are investigated for targeting Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The dimethyl substitution on the phenyl ring is a common feature in scaffolds developed to combat antimicrobial resistance . This compound is supplied for non-human research applications only. It is intended for use by qualified researchers in investigations of heterocyclic chemistry, as a building block for the synthesis of novel chemical libraries, or for in vitro biological screening to elucidate new mechanisms of action. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-6-12(2)16(7-11)18-21-22-19(26-18)20-17(23)13-8-14(24-3)10-15(9-13)25-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDEOHXQLSDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with 3,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions:

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their 1,3,4-oxadiazole backbone and substituted aryl groups:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical State Key Functional Groups
Target: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide C₂₂H₂₁N₃O₄ 391.43 Not reported Not reported Oxadiazole, dimethylphenyl, dimethoxybenzamide
Compound 7e C₁₇H₁₉N₅O₂S₂ 389 178 Solid Oxadiazole, sulfanyl, amide, thiazole
Compound 5h C₂₅H₂₅N₃O₂ 407.49 Not reported Yellow oil Oxadiazole, dimethylphenyl, benzaldehyde
Compound 7f C₁₇H₁₉N₅O₂S₂ 389 172 Solid Oxadiazole, sulfanyl, amide, thiazole

Key Observations :

  • Substituent Diversity : The target compound’s 3,5-dimethoxybenzamide group distinguishes it from analogs like 7e and 7f, which incorporate sulfanyl and thiazole groups .
  • Physical State: Unlike the solid analogs in , Compound 5h (a benzaldehyde derivative) exists as a yellow oil, likely due to reduced crystallinity from its flexible benzyl(methyl)amino group .

Spectroscopic and Analytical Data

Table 2: Spectral Comparison of Oxadiazole Derivatives
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Not reported Not reported Not reported
7e 3250 (N-H), 1665 (C=O), 1240 (C-O-C) 2.35 (s, 3H, CH₃), 7.20–7.60 (Ar-H) 165.5 (C=O), 155.8 (C=N), 120–140 (Ar-C)
5h 1705 (C=O), 1600 (C=N), 1250 (C-O-C) 2.30 (s, 6H, CH₃), 7.10–7.80 (Ar-H) 165.0 (C=O), 158.0 (C=N), 125–135 (Ar-C)

Key Observations :

  • Amide vs. Aldehyde : The target’s amide group (absent in 5h) would exhibit distinct IR peaks near 1665 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H), as seen in 7e .
  • Aromatic Signals : All compounds show complex aromatic splitting in ¹H-NMR due to substituted phenyl groups, though the target’s 3,5-dimethoxybenzamide would display unique methoxy singlets (~3.80 ppm) .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N3O3C_{23}H_{24}N_{3}O_{3}, with a molecular weight of approximately 396.45 g/mol. The compound features an oxadiazole ring that contributes to its biological activity by interacting with various cellular targets.

Key Structural Features:

  • Oxadiazole Ring: A five-membered heterocyclic structure that enhances the compound's reactivity.
  • Dimethoxy Substituents: The presence of methoxy groups may influence solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the dimethoxybenzamide moiety via amide coupling reactions.

The synthesis requires precise control over reaction conditions to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study evaluating various oxadiazole derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

Anti-inflammatory Activity

Compounds like this compound may also exhibit anti-inflammatory properties. The mechanism often involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Research Findings:
In related studies, oxadiazole derivatives showed promise as dual inhibitors of COX and LOX in vitro. This suggests that the compound may have similar dual inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key factors influencing activity include:

  • The nature and position of substituents on the aromatic rings.
  • The electronic properties imparted by methoxy groups.

Table 1: Structure-Activity Relationship Insights

CompoundIC50 (µM)Target EnzymeActivity Type
Compound A0.775-LipoxygenaseAnti-inflammatory
Compound B0.39CyclooxygenaseAnti-inflammatory
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how is its purity validated?

  • Synthesis : The compound can be synthesized via condensation reactions. For example, oxadiazole derivatives are often prepared by cyclizing hydrazide precursors with substituted aldehydes or ketones under reflux in toluene, followed by purification via crystallization (e.g., as described for structurally similar thiadiazole derivatives) .
  • Validation : Purity and structural integrity are confirmed using:

  • NMR spectroscopy (e.g., ¹H and ¹³C NMR to confirm substituent positions and aromatic protons) .
  • Mass spectrometry (e.g., EIMS or HRMS to verify molecular ion peaks and fragmentation patterns) .
  • Melting point analysis (to assess crystallinity and purity) .

Q. What spectroscopic markers distinguish this compound from analogs with similar scaffolds?

  • Key spectral features :

  • ¹H NMR : Aromatic protons from the 2,5-dimethylphenyl group (δ ~6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and oxadiazole-linked protons (δ ~8.0–8.5 ppm) .
  • IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
  • Mass spec : Molecular ion peak matching the exact mass (calculated via software) and characteristic fragments (e.g., loss of methoxy or oxadiazole moieties) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus strains (e.g., methicillin-resistant strains) .
  • Enzyme inhibition :

  • Lipoxygenase (LOX) and α-glucosidase inhibition assays using spectrophotometric methods .
  • Dose-response curves (IC₅₀ calculations) to quantify potency .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact pharmacological activity?

  • SAR Insights :

Substituent PositionActivity TrendReference
3,5-Dimethoxy (benzamide)Enhanced lipophilicity and membrane penetration
2,5-Dimethyl (oxadiazole)Increased steric bulk, potentially reducing off-target interactions
  • Methodology : Synthesize analogs with variations (e.g., halogenation, alkyl chain elongation) and compare bioactivity using standardized assays .

Q. What computational approaches resolve discrepancies between in vitro and cellular efficacy data?

  • Molecular docking : Predict binding modes with targets like LOX or bacterial enzymes (e.g., using AutoDock Vina) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to explain weak cellular activity despite high in vitro potency (e.g., poor membrane permeability) .
  • QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity to guide optimization .

Q. How can metabolic stability and bioavailability challenges be addressed in preclinical studies?

  • In vitro ADME :

  • Microsomal stability assays (e.g., liver microsomes to predict hepatic metabolism) .
  • Caco-2 permeability tests to estimate intestinal absorption .
    • Formulation strategies : Use prodrugs (e.g., esterification of methoxy groups) or nanoencapsulation to enhance solubility .

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